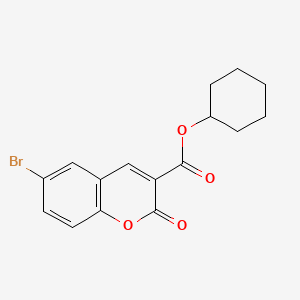

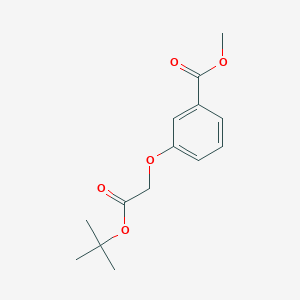

cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of organic compounds known as coumarins . The closest related compound I found is “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” which has a molecular formula of C12H9BrO4 .

Molecular Structure Analysis

The structure of the similar compound “6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC)” was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Physical And Chemical Properties Analysis

The similar compound “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 297.107 .科学的研究の応用

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid and efficient method for producing various chromene derivatives. Dao et al. (2018) reported the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under microwave irradiation, leading to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method highlights a strategy for generating compounds related to cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with potential applications in drug development and material science (Dao et al., 2018).

Antimicrobial Activity

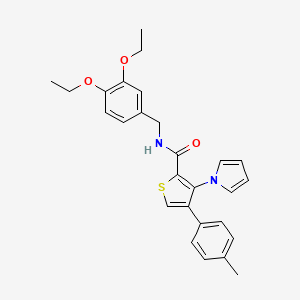

Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline and evaluated their antimicrobial activity. These compounds showed significant activity against various bacteria and fungi, demonstrating the potential of chromene derivatives in developing new antimicrobial agents (Sangani et al., 2013).

Analgesic Activity

Kirillov et al. (2012) investigated the analgesic activity of certain chromene derivatives, revealing low toxicity and potential as pain management solutions. This suggests that modifications to the this compound structure could lead to effective analgesic agents (Kirillov et al., 2012).

Anticancer Potential

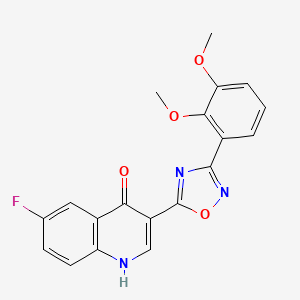

The study by Fu et al. (2015) on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives evaluated their antiproliferative activities against non-small cell lung cancer cell lines. Compound 5e, in particular, showed strong activity by inducing apoptosis and elevating ROS levels, suggesting its potential as an anticancer agent (Fu et al., 2015).

Advanced Synthetic Applications

Research by Murakami et al. (2005) demonstrated the nickel-catalyzed intermolecular alkyne insertion into cyclobutanones, providing an efficient method to create cyclohexenones. This technique could be applied to the synthesis of this compound derivatives for various chemical and pharmaceutical applications (Murakami et al., 2005).

特性

IUPAC Name |

cyclohexyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUADAZOQYVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)